molecular formula C12H19F2N3O4 B1407939 MFCD29049849 CAS No. 1448440-48-9

MFCD29049849

Cat. No.: B1407939
CAS No.: 1448440-48-9
M. Wt: 307.29 g/mol
InChI Key: QCIPQLRWQDVVQZ-UHFFFAOYSA-N
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Description

MFCD29049849 is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for introducing the Boc group is through the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . The reaction conditions often involve the use of a suitable base and Boc anhydride to achieve the desired protection.

Industrial Production Methods

In industrial settings, the continuous flow reactor method is preferred for the synthesis of Boc-protected compounds. This method allows for better control over reaction conditions, higher yields, and easier product separation .

Chemical Reactions Analysis

Types of Reactions

MFCD29049849 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

MFCD29049849 has several applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD29049849 involves the interaction of its functional groups with specific molecular targets. The Boc-protected amine can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The difluoropyrrolidine moiety may also play a role in stabilizing interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    (S)-1-[2-(Fmoc-amino)acetyl]-4,4-difluoropyrrolidine-2-carboxamide: This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Boc group.

    (S)-1-[2-(Cbz-amino)acetyl]-4,4-difluoropyrrolidine-2-carboxamide: This compound uses a benzyloxycarbonyl (Cbz) protecting group, which is another common protecting group for amines.

Uniqueness

The use of the Boc group in MFCD29049849 offers unique advantages in terms of stability and ease of removal under acidic conditions. This makes it particularly useful in synthetic processes where mild deprotection conditions are required .

Properties

IUPAC Name

tert-butyl N-[2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2N3O4/c1-11(2,3)21-10(20)16-5-8(18)17-6-12(13,14)4-7(17)9(15)19/h7H,4-6H2,1-3H3,(H2,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIPQLRWQDVVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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